Cas no 1233026-11-3 (3-Bromo-4-fluoro-5-(trifluoromethyl)aniline)

3-Bromo-4-fluoro-5-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 5-Amino-3-bromo-2-fluorobenzotrifluoride
- 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline
- 3-Bromo-4-fluoro-5-trifluoromethyl-phenylamine
- CM11312
- DB-229322
- 1233026-11-3
- SCHEMBL23326604
- SY346150
- 3-Bromo-4-fluoro-5-trifluoromethylphenylamine
- CS-0030502
- AS-67027
- AKOS015888826
- MFCD11520114
-
- MDL: MFCD11520114
- インチ: 1S/C7H4BrF4N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
- InChIKey: FNWBXSBUORVUQH-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C(=C([H])C(C(F)(F)F)=C1F)N([H])[H]
計算された属性
- 精确分子量: 256.94632g/mol
- 同位素质量: 256.94632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 26
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0030502-100mg |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline |
1233026-11-3 | 99.65% | 100mg |
$59.0 | 2021-09-02 | |
abcr | AB452429-250 mg |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, 95%; . |
1233026-11-3 | 95% | 250mg |
€89.30 | 2023-04-22 | |
Alichem | A013023742-1g |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline |
1233026-11-3 | 97% | 1g |
$1504.90 | 2023-09-03 | |
abcr | AB452429-1 g |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, 95%; . |
1233026-11-3 | 95% | 1g |
€128.10 | 2023-04-22 | |
abcr | AB452429-5 g |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, 95%; . |
1233026-11-3 | 95% | 5g |
€283.00 | 2023-04-22 | |
abcr | AB452429-5g |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, 95%; . |
1233026-11-3 | 95% | 5g |
€154.90 | 2025-02-15 | |
A2B Chem LLC | AE64246-5g |
5-Amino-3-bromo-2-fluorobenzotrifluoride |
1233026-11-3 | 98% | 5g |
$45.00 | 2024-04-20 | |
Aaron | AR009Z2A-5g |
3-Bromo-4-fluoro-5-trifluoromethyl-phenylamine |
1233026-11-3 | 98% | 5g |
$49.00 | 2025-01-23 | |
Crysdot LLC | CD12170443-5g |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline |
1233026-11-3 | 95+% | 5g |
$698 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067453-100mg |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline |
1233026-11-3 | 98% | 100mg |
¥37.00 | 2024-08-09 |
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
3-Bromo-4-fluoro-5-(trifluoromethyl)anilineに関する追加情報
Comprehensive Overview of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline (CAS No. 1233026-11-3)
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline (CAS No. 1233026-11-3) is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique bromo, fluoro, and trifluoromethyl substituents, offers exceptional reactivity and versatility, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its applications due to its potential in designing novel bioactive molecules and functional materials.
The structural features of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline contribute to its distinct electronic and steric properties. The presence of halogen atoms (bromine and fluorine) enhances its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern drug discovery. Meanwhile, the trifluoromethyl group imparts lipophilicity and metabolic stability, traits highly sought after in the development of pharmaceuticals and agrochemicals. These attributes align with current trends in green chemistry and sustainable synthesis, as researchers seek efficient, eco-friendly pathways to complex molecules.
In the pharmaceutical sector, 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline is often utilized as a building block for small-molecule inhibitors and biologically active compounds. Its incorporation into drug candidates has shown promise in targeting enzymes and receptors associated with inflammatory diseases, oncology, and central nervous system disorders. The compound's ability to modulate drug-likeness parameters, such as solubility and permeability, makes it a focal point in medicinal chemistry optimization. Recent studies highlight its role in the synthesis of fluorinated analogs, which are increasingly prevalent in FDA-approved drugs due to their enhanced bioavailability and target selectivity.
Beyond pharmaceuticals, 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline finds applications in agrochemical research. The fluoro and trifluoromethyl groups are known to improve the pesticidal and herbicidal activity of compounds, addressing the growing demand for crop protection solutions with reduced environmental impact. This aligns with global initiatives to develop sustainable agriculture practices, where precision chemistry plays a critical role in minimizing ecological footprints while maximizing efficacy.
From a synthetic perspective, the compound's reactivity has been explored in catalyzed transformations and multicomponent reactions, which are key areas of interest in process chemistry. Innovations in flow chemistry and continuous manufacturing have further amplified its utility, enabling scalable and cost-effective production. These advancements resonate with the industry's shift toward Industry 4.0 and digitalization, where data-driven approaches optimize synthetic routes and reduce waste.
In material science, 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline serves as a precursor for functional polymers and advanced coatings. Its incorporation into polymeric matrices enhances properties such as thermal stability, chemical resistance, and optical clarity, meeting the demands of high-performance applications in electronics and aerospace. The compound's role in organic electronics, particularly in the development of semiconducting materials, underscores its relevance in emerging technologies like flexible displays and wearable devices.
As the scientific community continues to explore the potential of 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline, its significance in interdisciplinary research becomes increasingly evident. Whether in drug discovery, agrochemical innovation, or material engineering, this compound exemplifies the synergy between structural design and functional application. Its adaptability to diverse synthetic strategies positions it as a cornerstone in the pursuit of next-generation chemical solutions.
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